![molecular formula C10H14N2O2 B2534491 Methyl 6-cyano-2-azabicyclo[2.2.2]octane-2-carboxylate CAS No. 1909314-11-9](/img/structure/B2534491.png)

Methyl 6-cyano-2-azabicyclo[2.2.2]octane-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

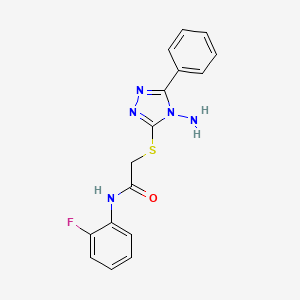

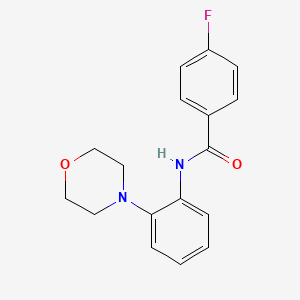

“Methyl 6-cyano-2-azabicyclo[2.2.2]octane-2-carboxylate” is a chemical compound with the CAS Number: 1909314-11-9 . It has a molecular weight of 194.23 . The IUPAC name for this compound is “methyl 6-cyano-2-azabicyclo [2.2.2]octane-2-carboxylate” and its Inchi Code is 1S/C10H14N2O2/c1-14-10 (13)12-6-7-2-3-9 (12)8 (4-7)5-11/h7-9H,2-4,6H2,1H3 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C10H14N2O2/c1-14-10 (13)12-6-7-2-3-9 (12)8 (4-7)5-11/h7-9H,2-4,6H2,1H3 . This indicates that the compound has a bicyclic structure with a cyano group attached to the 6th carbon and a carboxylate group attached to the 2nd carbon of the azabicyclo[2.2.2]octane ring.Physical and Chemical Properties Analysis

“this compound” is an oil at room temperature . . The compound is stable under normal temperatures and pressures.科学的研究の応用

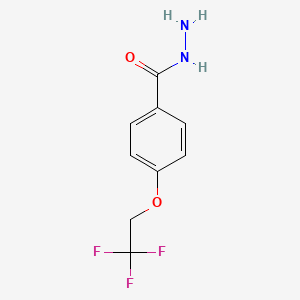

Organic Synthesis and Chemical Reactivity

Research in organic synthesis explores the unique reactivity and applications of Methyl 6-cyano-2-azabicyclo[2.2.2]octane-2-carboxylate and its derivatives. For instance, studies have demonstrated the compound's role in the synthesis of complex bicyclic structures and its involvement in novel chemical reactions. The synthesis of conformationally restricted nonchiral pipecolic acid analogues is one such example, where practical syntheses of 2-azabicyclo compounds, including the one , are reported. These syntheses involve key steps like the tandem Strecker reaction and intramolecular nucleophilic cyclization, showcasing the compound's versatility in organic synthesis (Radchenko et al., 2009).

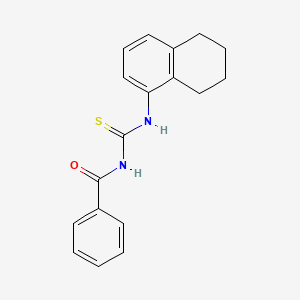

Medicinal Chemistry and Drug Design

In medicinal chemistry, this compound derivatives are explored for their pharmacological potentials. This research includes synthesizing and testing derivatives for various biological activities, such as antiarrhythmic properties. For example, derivatives of 1,2,3,3-tetramethyl-2-azabicyclo[2.2.2]octan-5-endo-ol, which is structurally related, have shown strong antiarrhythmic and local anesthetic activity, highlighting the therapeutic potential of compounds within this chemical framework (Longobardi et al., 1979).

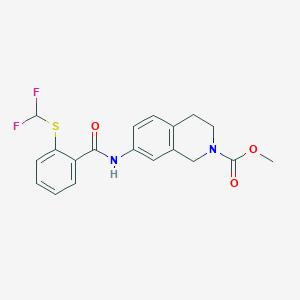

Material Science and Photocatalysis

The compound and its derivatives also find applications in material science, particularly in the development of novel photocatalytic materials. The photochemical behavior of these compounds can lead to new materials with unique electronic and structural properties. A study on the photochemical cycloaddition reactions involving similar bicyclic structures demonstrates the potential of these compounds in synthesizing new materials with specific optical and electronic characteristics (Shimo et al., 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . It may also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

作用機序

Target of Action

Methyl 6-cyano-2-azabicyclo[2.2.2]octane-2-carboxylate is a complex organic compound that is structurally similar to the family of tropane alkaloids . Tropane alkaloids are known for their wide array of biological activities

Mode of Action

The mode of action of Methyl 6-cyano-2-azabicyclo[22Given its structural similarity to tropane alkaloids, it may interact with biological targets in a similar manner . Tropane alkaloids are known to interact with various receptors and enzymes, leading to changes in cellular function .

Biochemical Pathways

The specific biochemical pathways affected by Methyl 6-cyano-2-azabicyclo[22Tropane alkaloids, which share a similar structure, are known to affect a variety of biochemical pathways, including neurotransmitter synthesis and signaling .

Result of Action

The specific molecular and cellular effects of Methyl 6-cyano-2-azabicyclo[22Given its structural similarity to tropane alkaloids, it may have similar effects, which include modulation of neurotransmitter activity and potential impacts on cellular signaling .

特性

IUPAC Name |

methyl 6-cyano-2-azabicyclo[2.2.2]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-10(13)12-6-7-2-3-9(12)8(4-7)5-11/h7-9H,2-4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOTWIGAGRITRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CC2CCC1C(C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-6-((1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)nicotinonitrile](/img/structure/B2534412.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide](/img/structure/B2534415.png)

![4-chloro-2-(methylsulfanyl)-6-[(E)-2-(phenylmethylidene)hydrazin-1-yl]pyrimidine](/img/structure/B2534421.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide](/img/structure/B2534422.png)

![4-fluoro-2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2534430.png)